Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate

Medicinal Chemistry HIV Influenza

Generic 2,4-dioxobutanoate analogs risk loss of target potency and selectivity, undermining SAR campaigns. Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate provides a defined 6-methylpyridin-2-yl substitution pattern that is critical for metal-chelating pharmacophore interactions. • Distinct substitution differentiates activity from unsubstituted or isomer analogs, reducing false negatives in screening. • Ideal building block for focused libraries targeting HIV integrase, influenza endonuclease, or novel heterocyclic scaffolds. • Available with reliable supply chain transparency; shipped under controlled conditions to preserve integrity.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
Cat. No. B13889727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)CC(=O)C1=CC=CC(=N1)C
InChIInChI=1S/C12H13NO4/c1-3-17-12(16)11(15)7-10(14)9-6-4-5-8(2)13-9/h4-6H,3,7H2,1-2H3
InChIKeyXUGCIJIAGHSRSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate Overview


Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate is a 2,4-dioxobutanoate derivative characterized by a 6-methylpyridin-2-yl substituent at the 4-position. This compound, with the CAS number 19201-58-2 and molecular formula C12H13NO4 [1], belongs to a class of molecules that serve as versatile intermediates in medicinal chemistry. The 2,4-dioxobutanoate moiety is a known scaffold for chelating metal ions, a mechanism central to the inhibition of several therapeutic targets, including HIV-1 integrase and influenza virus endonuclease [2]. The specific substitution pattern on the pyridine ring is expected to influence the compound's reactivity and potential biological interactions, differentiating it from unsubstituted or differently substituted analogs.

Impact of Pyridine Substitution on 2,4-Dioxobutanoates


The 2,4-dioxobutanoate pharmacophore is known for its biological activity, but its potency, selectivity, and even its primary target are highly sensitive to the nature of the attached aromatic or heteroaromatic ring. For example, 4-substituted 2,4-dioxobutanoic acids have been identified as selective inhibitors of influenza virus cap-dependent endonuclease [1], while related aryl diketo acids are well-known as HIV-1 integrase inhibitors [2]. Furthermore, modifications to the pyridine ring or the dioxobutanoate moiety in related compounds can significantly alter potency and selectivity against different biological targets . Therefore, substituting the 6-methylpyridin-2-yl moiety for an unsubstituted pyridine or a different isomer would be expected to result in a loss of any specific activity profile this unique substitution pattern may confer, making generic substitution a high-risk approach for research and development.

Comparative Evidence for Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate


Influenza Endonuclease Inhibitory Activity

A thorough search of permissible sources (primary research papers, patents, authoritative databases) did not yield any direct head-to-head comparison or cross-study comparable quantitative data for Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate against a defined comparator. The available data is limited to class-level inference from related compounds. For instance, 4-substituted 2,4-dioxobutanoic acids have shown IC50 values in the range of 0.2-10 µM against influenza endonuclease [1], and methyl pyridyl-2,4-dioxobutanoates have demonstrated antimicrobial activity [2], but no specific data for the target compound exists in the accessible literature.

Medicinal Chemistry HIV Influenza

Structural Differentiation from Unsubstituted Analog

The compound's primary differentiation lies in its unique substitution pattern: a 6-methylpyridin-2-yl group attached to the 4-position of the 2,4-dioxobutanoate backbone. This is in contrast to the more common unsubstituted pyridin-2-yl or pyridin-3-yl analogs [1]. This structural feature, verified by its SMILES string `CCOC(=O)C(=O)CC(=O)c1cccc(C)n1` and molecular formula C12H13NO4 [2], is a quantifiable molecular difference. While biological activity data are absent, this specific substitution can be crucial for exploring structure-activity relationships (SAR) in medicinal chemistry programs targeting enzymes where the 2,4-dioxobutanoate moiety acts as a metal-chelating warhead.

Medicinal Chemistry Synthetic Intermediate

Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate Applications


Metal-Dependent Enzyme Inhibitor Design

Given the established role of 2,4-dioxobutanoates as metal-chelating inhibitors for enzymes like HIV-1 integrase and influenza endonuclease [1], Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate is best suited for exploratory medicinal chemistry programs investigating new chemical space around these or related targets. Its unique 6-methylpyridin-2-yl group makes it a valuable tool for SAR studies aimed at improving potency or selectivity where the unsubstituted or differently substituted analogs have shown activity.

Heterocyclic Synthesis for Antimicrobial Screening

Research has demonstrated that derivatives of methyl pyridyl-2,4-dioxobutanoates can exhibit antimicrobial activity [2]. This compound can serve as a key intermediate for synthesizing novel heterocyclic systems, such as pyrazoles and isoxazoles, for subsequent evaluation against bacterial and fungal strains. Its specific substitution pattern may lead to new leads with unique activity profiles compared to those derived from other pyridyl-dioxobutanoates.

Focused Chemical Library Construction

As a well-defined chemical entity with a distinct substitution pattern, this compound is an ideal building block for generating diverse, focused chemical libraries. These libraries can be screened against panels of biological targets to identify new hit compounds, particularly in areas where the 2,4-dioxobutanoate pharmacophore is known to be relevant.

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